2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol
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Overview
Description
2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol is an organic compound with a complex structure that includes a methoxy group, a phenol group, and a dioxolane ring substituted with an octyl chain
Preparation Methods
The synthesis of 2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of vanillin with an appropriate dioxolane derivative under acidic conditions. The reaction proceeds through the formation of an acetal linkage between the phenolic hydroxyl group of vanillin and the dioxolane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Scientific Research Applications
2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the dioxolane ring can stabilize reactive intermediates. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol include:
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: Differing by the substitution of an octyl chain with a methyl group, this compound has different physical and chemical properties.
Vanillin derivatives: Compounds like vanillin propylene glycol acetal share structural similarities but differ in their functional groups and applications
Properties
CAS No. |
917603-55-5 |
---|---|
Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-15-13-21-18(22-15)14-10-11-16(19)17(12-14)20-2/h10-12,15,18-19H,3-9,13H2,1-2H3 |
InChI Key |
VKXJEUXIZPXYHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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